N-[3-(1H-imidazol-1-yl)propyl]-3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide is a complex organic compound with a unique structure that combines an imidazole ring, a pyranochromene core, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide typically involves multiple steps:
Formation of the Pyranochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranochromene structure.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the propyl chain.
Amidation Reaction: The final step involves the formation of the propanamide group through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyranochromene core may also play a role in the compound’s biological effects, possibly through interactions with cellular membranes or other macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-3-(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-[3-(1H-imidazol-1-yl)propyl]-3-(5-methoxy-4,8,8-trimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide: Similar structure but with variations in the pyranochromene core.
Uniqueness
The presence of both the imidazole ring and the pyranochromene core in N-[3-(1H-imidazol-1-yl)propyl]-3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanamide makes it unique compared to other compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H31N3O5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)propanamide |
InChI |
InChI=1S/C25H31N3O5/c1-16-17(6-7-21(29)27-10-5-12-28-13-11-26-15-28)24(30)32-23-18-8-9-25(2,3)33-19(18)14-20(31-4)22(16)23/h11,13-15H,5-10,12H2,1-4H3,(H,27,29) |
InChI Key |
KPFFWJJBUUDPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CCC(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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